N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride

Description

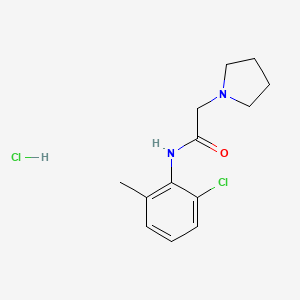

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride is a synthetic organic compound characterized by a pyrrolidine-acetamide backbone substituted with a 2-chloro-6-methylphenyl group and a monohydrochloride salt form. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrochloride moiety .

Properties

CAS No. |

77984-95-3 |

|---|---|

Molecular Formula |

C13H18Cl2N2O |

Molecular Weight |

289.20 g/mol |

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |

InChI |

InChI=1S/C13H17ClN2O.ClH/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;/h4-6H,2-3,7-9H2,1H3,(H,15,17);1H |

InChI Key |

DCGGIPJFBRUGLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride typically involves the reaction of 2-chloro-6-methylphenylamine with pyrrolidine-1-acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous chloroacetamide derivatives, focusing on structural features, molecular properties, and documented applications:

Key Observations:

Structural Differentiation: The target compound’s pyrrolidine ring distinguishes it from metazachlor, dimethachlor, and ofurace, which feature pyrazole, methoxyethyl, or tetrahydrofuranone substituents, respectively. These variations influence binding affinity and metabolic stability .

Functional Applications: Metazachlor, dimethachlor, and ofurace are established agrochemicals with herbicidal or fungicidal activity, targeting specific plant enzymes (e.g., fatty acid elongation inhibitors in weeds) . The target compound’s lack of documented applications suggests it may serve as a synthetic intermediate or a candidate for novel bioactive molecule development.

Physicochemical Properties: The monohydrochloride form increases polarity, reducing lipid solubility compared to non-ionic analogs. This may limit its utility in hydrophobic environments but favor applications requiring rapid dissolution .

Research Findings and Implications

- Synthetic Pathways : The target compound’s synthesis likely involves condensation of 2-chloro-6-methylaniline with pyrrolidine-acetamide precursors, followed by hydrochloride salt formation—a common strategy for stabilizing amine-containing compounds .

- Toxicity and Safety: While safety data for the target compound are unavailable, structurally related chloroacetamides (e.g., metazachlor) exhibit moderate toxicity to non-target organisms, necessitating rigorous ecotoxicological evaluation .

Biological Activity

N-(2-Chloro-6-methylphenyl)pyrrolidine-1-acetamide monohydrochloride, also known by its chemical identifier 77984-95-3, is a compound of interest in pharmacological research. Its unique structure, which includes a chloro-substituted aromatic ring and a pyrrolidine moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound through various studies and data sources.

- Chemical Formula : C14H20ClN2O

- Molecular Weight : 269.767 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 77984-95-3

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications.

Pharmacological Effects

-

Anticholinesterase Activity :

- Research indicates that compounds with similar structures exhibit anticholinesterase properties, which can be beneficial in treating conditions like Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

- Anti-inflammatory Properties :

- Analgesic Activity :

Study 1: Anticholinesterase Activity Evaluation

A study evaluated the anticholinesterase activity of several pyrrolidine derivatives, including this compound. The findings showed a significant IC50 value indicating effective inhibition of AChE compared to standard drugs used in Alzheimer's treatment.

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.4 |

| Donepezil | 4.8 |

| Rivastigmine | 6.0 |

Study 2: In Vivo Anti-inflammatory Effects

In a murine model of inflammation, the compound was administered to assess its anti-inflammatory effects using carrageenan-induced paw edema as a measure. Results indicated a dose-dependent reduction in edema:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits promising biological activities, it also presents certain toxicity risks at higher doses. Studies have reported adverse effects on liver function markers in animal models, emphasizing the need for further safety evaluations before clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.